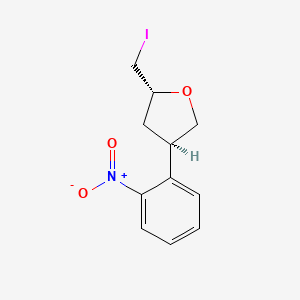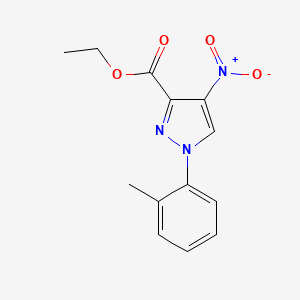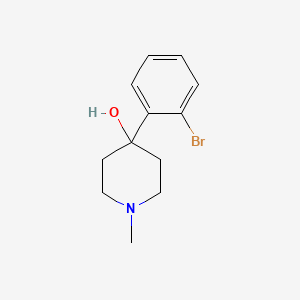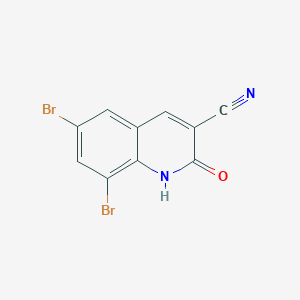
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid is a fluorinated organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to optimize reaction efficiency and scalability.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16) |
InChI Key |
CTQSYDPRNQVKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13210708.png)









![4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13210760.png)



